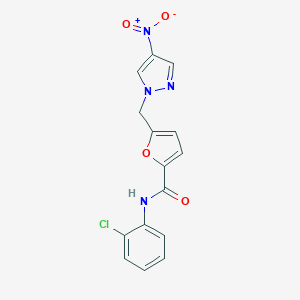
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as DCPA or Dacthal, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, peanuts, and cotton. DCPA is a member of the thiadiazole family of herbicides and is known for its selective action on broadleaf weeds.
作用机制
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide works by inhibiting the growth of broadleaf weeds through interference with their ability to produce energy. It does this by disrupting the process of photosynthesis, which is essential for plant growth. 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is selective in its action, targeting only broadleaf weeds and leaving grasses unaffected.
Biochemical and physiological effects:
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have minimal impact on non-target organisms, including mammals and birds. However, some studies have suggested that it may have negative effects on soil microorganisms, which are important for soil health and nutrient cycling.
实验室实验的优点和局限性
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on broadleaf weeds makes it a useful tool for studying the impact of herbicides on crop yields. However, its potential negative effects on soil microorganisms should be taken into account when designing experiments.
未来方向
There are several areas of research that could benefit from further study of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. These include:
1. The impact of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on soil microbial communities and nutrient cycling.
2. The potential for 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide to be used in combination with other herbicides to improve weed control.
3. The development of new formulations of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide that are more effective and environmentally friendly.
4. The impact of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on non-target organisms, including insects and wildlife.
5. The potential for 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide to be used in organic farming systems as an alternative to synthetic herbicides.
合成方法
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is synthesized through a reaction between 2,4-dichlorophenoxyacetic acid and 5-ethyl-1,3,4-thiadiazole-2-thiol in the presence of a catalyst. The reaction results in the formation of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, which is then purified and formulated into a herbicide product.
科学研究应用
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its efficacy in controlling weeds in a variety of crops. It has been shown to be effective against a range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been studied for its impact on soil health and microbial communities, with some studies suggesting that it may have negative effects on soil microorganisms.
属性
产品名称 |
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
|---|---|
分子式 |
C13H13Cl2N3O2S |
分子量 |
346.2 g/mol |
IUPAC 名称 |
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-3-11-17-18-13(21-11)16-12(19)7(2)20-10-5-4-8(14)6-9(10)15/h4-7H,3H2,1-2H3,(H,16,18,19) |
InChI 键 |
UHYXUXXZMGYRQT-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
CCC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-bromo-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B213786.png)
![N-{4-[(cyclopropylcarbonyl)amino]butyl}cyclopropanecarboxamide](/img/structure/B213789.png)


![2-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B213794.png)


![3-[(4-bromophenoxy)methyl]-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B213799.png)

![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B213803.png)
![Ethyl 2-[(cyclopropylcarbonyl)amino]-4-(4-methoxyphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B213804.png)

![N-[4-(acetylamino)phenyl]-3-(3-bromo-1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide](/img/structure/B213808.png)